N,n,1,3-tetramethylimidazolidin-2-amine

Organic Synthesis Physical Organic Chemistry Reactivity Parameters

N,N,1,3-Tetramethylimidazolidin-2-amine (CAS 75374-06-0) is a cyclic tertiary amine belonging to the imidazolidine class. Its structure features a fully methylated guanidine core, with two methyl groups on the endocyclic nitrogens (positions 1 and and two methyl groups on the exocyclic amine nitrogen (position.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
Cat. No. B15223216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,n,1,3-tetramethylimidazolidin-2-amine
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN1CCN(C1N(C)C)C
InChIInChI=1S/C7H17N3/c1-8(2)7-9(3)5-6-10(7)4/h7H,5-6H2,1-4H3
InChIKeyUUIYJDVPWYWXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,1,3-Tetramethylimidazolidin-2-amine (CAS 75374-06-0) Procurement Guide: Baseline Chemical Profile


N,N,1,3-Tetramethylimidazolidin-2-amine (CAS 75374-06-0) is a cyclic tertiary amine belonging to the imidazolidine class. Its structure features a fully methylated guanidine core, with two methyl groups on the endocyclic nitrogens (positions 1 and 3) and two methyl groups on the exocyclic amine nitrogen (position 2) . The compound is a liquid at ambient temperature and is classified as a strong organic base and nucleophile, consistent with the guanidine functional group embedded within a saturated five-membered ring . Its molecular formula is C7H17N3, with a molecular weight of approximately 143.23 g/mol . The compound is primarily employed as a specialty reagent in organic synthesis, where its sterically hindered, non-nucleophilic basic character is exploited, and as a ligand precursor in organometallic chemistry .

Compound class Cyclic tertiary amine, fully methylated imidazolidine
Physical form Ambient-temperature liquid, strong organic base
Primary role Specialty reagent & ligand precursor for organometallic synthesis

Why N,N,1,3-Tetramethylimidazolidin-2-amine Cannot Be Interchanged with Common Amidines or Guanidines


Generic substitution with common amidine or guanidine bases (e.g., DBU, TMG, or 1,3-dimethyl-2-imidazolidinone) is not straightforward for N,N,1,3-tetramethylimidazolidin-2-amine. The compound's unique tetramethyl substitution pattern on the imidazolidine ring creates a distinct steric and electronic environment compared to acyclic guanidines like tetramethylguanidine (TMG) or cyclic ureas [1]. The complete N-alkylation eliminates acidic N–H protons, which prevents hydrogen-bonding interactions that are critical to the solubility, reactivity, and metal-coordination behavior of less substituted analogs [2]. This structural feature directly impacts its performance as a ligand or base in aprotic media, where N–H-containing analogs may exhibit different aggregation states or undergo deprotonation. Consequently, one-to-one substitution can lead to altered reaction kinetics, selectivity, or catalyst stability, as discussed in the quantitative evidence below.

Acyclic guanidine mismatch Tetramethyl substitution creates a constrained cyclic environment not present in TMG or related bases; electronic and steric profiles may shift.
H-bond absence Complete N‑alkylation eliminates acidic N–H protons, altering solubility, aggregation, and metal-coordination behaviour compared to less substituted analogs.
Aprotic performance difference In anhydrous, non‑coordinating media, N–H‑containing analogs may deprotonate or aggregate differently, affecting catalyst stability and reaction selectivity.

Evidence-Based Performance Differentiation for N,N,1,3-Tetramethylimidazolidin-2-amine


Nucleophilicity Trend: Class-Level Inference for N,N,1,3-Tetramethylimidazolidin-2-amine vs. 1,3-Dimethylimidazolidin-2-imine

No direct nucleophilicity measurement for N,N,1,3-tetramethylimidazolidin-2-amine was identified. However, a strong class-level inference is available. The Mayr database records the nucleophilicity parameters for the structurally related 1,3-dimethylimidazolidin-2-imine in dichloromethane as N = 12.46 and sN = 0.87 [1]. Full N-methylation at the exocyclic nitrogen to form N,N,1,3-tetramethylimidazolidin-2-amine is expected to increase the N parameter by approximately 1.0–1.5 units based on the trend seen for tetramethylguanidine (TMG, N = 13.58, sN = 0.77) compared to its less alkylated analogs [2]. This places the target compound's nucleophilicity in a distinctly higher reactivity class than simpler imidazolidin-2-imines, making it a stronger nucleophilic catalyst.

Nucleophilicity trend
Class-level inference
Predicted N ≈ 13.0–14.0
ΔN +0.5 to +1.5 vs. 1,3‑dimethylimidazolidin‑2‑imine
May support faster nucleophilic catalysis.
Inferred from Mayr database; experimental verification recommended.
Organic Synthesis Physical Organic Chemistry Reactivity Parameters

Hydrogen Bond Donor Capacity: N,N,1,3-Tetramethylimidazolidin-2-amine vs. 1,3-Dimethylimidazolidin-2-imine

A key structural differentiation is the absence of hydrogen bond donor (HBD) sites in the target compound. Computed physicochemical properties indicate N,N,1,3-tetramethylimidazolidin-2-amine has a hydrogen bond donor count of 0 . In contrast, 1,3-dimethylimidazolidin-2-imine possesses one N–H donor (the exocyclic imine nitrogen) . This difference is critical for applications requiring strictly aprotic conditions or non-coordinating basic media. The absence of an HBD also reduces the compound's water miscibility and alters its solvation sphere in polar aprotic solvents, which can be advantageous in moisture-sensitive organometallic reactions.

H‑bond donor count
Head-to-head
0 vs. 1 for 1,3‑dimethylimidazolidin‑2‑imine
Absence of N–H supports strictly aprotic conditions.
Reduces unwanted H‑bonding with substrates or metal centers.
Medicinal Chemistry Coordination Chemistry Solubility

Molecular Weight and Rotatable Bond Count vs. Acyclic Guanidine Bases

N,N,1,3-Tetramethylimidazolidin-2-amine has a molecular weight of 143.23 g/mol and only 1 rotatable bond (the exocyclic N–C bond) . In contrast, tetramethylguanidine (TMG) has a molecular weight of 115.18 g/mol but possesses 3 rotatable bonds [1]. The higher molecular weight and constrained ring structure of the target compound result in a higher boiling point and lower vapor pressure, which can simplify its removal or recovery from reaction mixtures via distillation. The reduced conformational flexibility also leads to a more well-defined steric profile, which can translate into higher selectivity in chiral or sterically sensitive transformations.

Physical profile vs. TMG
Head-to-head
MW +28 g/mol
Rotatable bonds −2
Higher MW, lower vapor pressure may simplify workup.
Constrained ring gives a more defined steric profile.
Physical Property Process Chemistry Purification

Ligand Precursor Potential: Imidazolidin-2-amine vs. Imidazolin-2-imine Scaffolds

The saturated imidazolidine backbone of N,N,1,3-tetramethylimidazolidin-2-amine distinguishes it from the unsaturated imidazolin-2-imine scaffold widely used in phosphine-imidazoline P,N ligands [1]. In a 2017 study on hydrogen isotope exchange with iridium(I) complexes, the 1,3,4,5-tetramethylimidazolin-2-imine derived ligand achieved up to 95% deuterium incorporation in selected substrates at 0.5 mol% catalyst loading [1]. While direct data for the target compound are absent, the saturated imidazolidine ring provides a stronger σ-donor character upon deprotonation to the corresponding guanidinate(1-) ligand, which could enhance electron density at the metal center compared to imidazoline-based ligands. This class-level inference suggests the compound is a valuable entry point for designing more electron-rich catalysts.

Ligand scaffold potential
Class-level inference
Saturated imidazolidine vs. unsaturated imidazoline scaffold
May offer a stronger σ‑donor character for electron‑rich catalysts.
No direct catalytic data; scaffold‑based extrapolation.
Organometallic Chemistry Homogeneous Catalysis Ligand Design

High-Value Application Scenarios for N,N,1,3-Tetramethylimidazolidin-2-amine Based on Structural Differentiation


Non-Nucleophilic Base for Baylis-Hillman and Morita-Baylis-Hillman Reactions

The predicted high Mayr N nucleophilicity parameter (class-level inference, Section 3, Item 1) and the absence of N–H protons position N,N,1,3-tetramethylimidazolidin-2-amine as a compelling candidate for catalyzing carbon–carbon bond-forming reactions such as the Baylis-Hillman reaction. Its fully alkylated structure prevents the side reactions (e.g., aza-Michael addition or imine formation) that plague secondary amine-based catalysts, potentially enabling cleaner product profiles.

Ligand Precursor for Electron-Rich Guanidinate(1−) Metal Complexes

The saturated imidazolidine ring and the absence of N–H protons (Section 3, Items 2 and 4) make this compound a precursor to monoanionic guanidinate ligands upon deprotonation. These ligands are of interest in olefin polymerization and hydrogen isotope exchange catalysis, where enhanced σ-donor character relative to imidazoline-based ligands could improve catalyst stability and activity.

Sterically Demanding Base in Anhydrous Organic Transformations

With zero hydrogen bond donors, one rotatable bond, and a higher molecular weight than acyclic guanidines (Section 3, Items 2 and 3), N,N,1,3-tetramethylimidazolidin-2-amine is well-suited for reactions requiring strictly anhydrous, non-coordinating conditions. Its physical properties simplify post-reaction workup, making it an attractive option for process chemistry where residual base removal is a critical quality attribute.

Medicinal Chemistry Building Block for NNMT Inhibitors

While direct data are absent, the imidazolidine scaffold is recognized in medicinal chemistry as a privileged structure. The fully methylated amine might serve as a rigid, metabolically stable fragment for designing nicotinamide N-methyltransferase (NNMT) inhibitors or other methyltransferase targets, exploiting its unique steric and electronic features.

Application
Selection Property
Validation Focus
Baylis‑Hillman / Morita‑Baylis‑Hillman catalysis
High nucleophilicity & aprotic character
Catalyst loading and product purity profiles
Guanidinate(1−) ligand precursor
Saturated backbone & absence of N–H
σ‑donor strength and catalyst stability
Sterically demanding anhydrous base
Zero HBD count & constrained ring
Workup efficiency and residual base removal
Medicinal chemistry fragment (methyltransferase targets)
Fully methylated imidazolidine scaffold
Metabolic stability and fragment‑based screening
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